molecular formula C27H27N3O3S B2870888 2-methoxy-N-(2-(3-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 443332-74-9

2-methoxy-N-(2-(3-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2870888
CAS No.: 443332-74-9
M. Wt: 473.59
InChI Key: GREKXYNMTJDGFL-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a methoxy group at the 2-position of the benzene ring and a complex indole-containing substituent. The indole moiety is modified with a thioether linkage to a 2-oxoethyl group bearing a p-tolylamino group. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., thioether-linked benzamides and indole derivatives) have demonstrated activity against cancer, viral infections, and thrombotic events .

Properties

IUPAC Name

2-methoxy-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-19-11-13-20(14-12-19)29-26(31)18-34-25-17-30(23-9-5-3-7-21(23)25)16-15-28-27(32)22-8-4-6-10-24(22)33-2/h3-14,17H,15-16,18H2,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREKXYNMTJDGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several classes of bioactive molecules:

Compound Name / Class Key Substituents/Features Biological Activity (if reported) Reference
N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]benzamide Oxadiazole-thioether, cyano-fluoro-phenyl group Anticancer, antiviral (theoretical)
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thienopyrimidine core, trifluoromethylphenoxy group Antimicrobial (in vitro studies)
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides Indole-oxadiazole hybrid, thiazole-acetamide Anticancer (in silico/in vitro evaluation)
N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazine-carbothioamide Indole-thiosemicarbazone, chlorobenzyl group Pharmaceutical applications (unspecified)

Key Observations:

  • Thioether Linkage : The thioether group in the target compound and analogs (e.g., ) may enhance metabolic stability compared to ether or ester linkages, though this requires experimental validation.
  • Indole Modifications: The indole ring in the target compound is substituted with a thioether-2-oxoethyl-p-tolylamino chain, differing from analogs like indole-oxadiazole hybrids or indole-thiosemicarbazones . These modifications likely influence target specificity (e.g., kinase inhibition vs. DNA intercalation).
  • Substituent Diversity: The p-tolylamino group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ), which could modulate solubility and binding affinity.

Pharmacological Potential

  • Anticancer Activity: Indole-based compounds (e.g., ) show promise in targeting cancer pathways, such as tubulin polymerization or kinase inhibition. The p-tolylamino group in the target compound may mimic tyrosine kinase inhibitors (e.g., gefitinib).
  • Antimicrobial Activity: Thieno[2,3-d]pyrimidin-benzamide hybrids () exhibit anti-microbial effects, but the target compound’s indole core may redirect activity toward eukaryotic targets.

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